3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 4-chloroaniline with carbon disulfide and an oxidizing agent to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzothiazoles, while oxidation and reduction could modify the functional groups present.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the amino and chloro substituents.
2-Aminobenzothiazole: Lacks the chloro substituent.
4-Chlorobenzothiazole: Lacks the amino substituent.
Uniqueness
3-Amino-4-chloro-1,3-benzothiazol-2(3H)-one is unique due to the presence of both amino and chloro groups, which can influence its reactivity and biological activity. This combination of substituents can make it a valuable compound for specific applications where these functional groups are beneficial.
Properties
CAS No. |
113205-69-9 |
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Molecular Formula |
C7H5ClN2OS |
Molecular Weight |
200.65 g/mol |
IUPAC Name |
3-amino-4-chloro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-2-1-3-5-6(4)10(9)7(11)12-5/h1-3H,9H2 |
InChI Key |
XMQJVLBCTCREOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)N |
Origin of Product |
United States |
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